molecular formula C14H10ClN3OS2 B2952928 5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034238-94-1

5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Número de catálogo: B2952928
Número CAS: 2034238-94-1
Peso molecular: 335.82
Clave InChI: OFBUVFMQRUXTNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyrazine ring via a methylene bridge. The pyrazine moiety is substituted with a thiophen-2-yl group at the 3-position, while the thiophene ring bears a chlorine atom at the 5-position. This structure combines electron-rich (thiophene) and electron-deficient (pyrazine) aromatic systems, which may influence its physicochemical properties and biological interactions .

The target compound could likely be synthesized using similar methods, substituting bromine with chlorine and employing thiophen-2-ylboronic acid for the Suzuki step.

Propiedades

IUPAC Name

5-chloro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS2/c15-12-4-3-11(21-12)14(19)18-8-9-13(17-6-5-16-9)10-2-1-7-20-10/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBUVFMQRUXTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is C13H10ClN3O1SC_{13}H_{10}ClN_{3}O_{1}S, with a molecular weight of approximately 293.76 g/mol. The compound features a chloro group, a thiophene moiety, and a pyrazine ring, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to 5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide exhibit notable antimicrobial properties. For instance, derivatives of thiophene and pyrazine have shown effective inhibition against various bacterial strains. A study highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
Pyrazole Derivative 10.22Staphylococcus aureus
Pyrazole Derivative 20.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar structural features have demonstrated significant antiproliferative effects against cancer cell lines. For example, certain derivatives were effective in inhibiting the growth of lung and breast cancer cells while sparing non-tumorigenic cells at concentrations around 10 µM .

Case Study:
In one study, the synthesized compounds were tested for their ability to inhibit cancer cell motility and alter the localization of key signaling phosphoproteins, indicating a multifaceted mechanism of action .

The biological activity of 5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide may involve interaction with specific enzymes or receptors within the target cells. For instance, compounds with similar structures have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial and cancer cell proliferation .

Synthesis Methods

The synthesis of this compound typically involves multiple steps including the formation of the thiophene and pyrazine rings through various coupling reactions. The introduction of functional groups such as the carboxamide is achieved via standard amide formation techniques.

Table 2: Synthesis Steps

StepDescription
Formation of Thiophene RingCoupling reactions using palladium catalysts
Introduction of PyrazineCyclization under acidic or basic conditions
Carboxamide FormationReaction with appropriate amines and acid chlorides

Comparación Con Compuestos Similares

5-Bromo-N-(Pyrazin-2-yl)Thiophene-2-Carboxamide (Compound 3, )

  • Structure : Differs by a bromine atom at the 5-position of the thiophene ring and lacks the thiophen-2-yl substituent on pyrazine.
  • Synthesis : Prepared via TiCl4-mediated coupling of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid (75% yield).
  • Properties: Melting point 224–226°C; $^{1}\text{H NMR}$ (CDCl$_3$): δ 9.62 (s, 1H, NH), 8.40–7.14 (aromatic protons).

5-(3-Chlorophenyl)-N-(Pyrazin-2-yl)Thiophene-2-Carboxamide (Compound 4a, )

  • Structure : Features a 3-chlorophenyl group at the thiophene 5-position instead of chlorine.
  • Synthesis : Synthesized via Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with 3-chlorophenylboronic acid (72% yield).
  • Properties : Melting point 187–189°C; higher molecular weight (316.8 g/mol) compared to the target compound. The phenyl group increases hydrophobicity, which may enhance membrane permeability .

5-Chloro-N-{[2-(Thiophen-3-yl)Pyridin-4-yl]Methyl}Thiophene-2-Carboxamide ()

  • Structure : Replaces pyrazine with pyridine and positions the thiophene at the 3-position.
  • Properties : Molecular formula C${15}$H${11}$ClN$2$OS$2$; InChIKey: TWIKZJOSENWUEU-UHFFFAOYSA-N. The pyridine ring’s lower electron deficiency compared to pyrazine could reduce π-π stacking interactions in biological targets .

Pharmacological Analogs: Rivaroxaban and Derivatives

Rivaroxaban (BAY 59-7939, )

  • Structure: Contains an oxazolidinone core and morpholine substituent instead of pyrazine-thiophene.
  • Pharmacology : Potent Factor Xa inhibitor (IC$_{50}$ = 0.7 nM); chiral (S)-enantiomer is 200-fold more active than the (R)-form .
  • Properties: Molecular weight 435.88 g/mol; CAS 366789-02-6. The oxazolidinone and morpholine groups enhance target specificity but reduce structural similarity to the target compound .

Segartoxaban ()

  • Structure : Features a sulfonamide-piperazine scaffold instead of pyrazine.
  • Pharmacology : Dual Factor Xa and thrombin inhibitor. The sulfonamide group introduces hydrogen-bonding capabilities absent in the target compound .

Other Carboxamide Derivatives

N-Substituted 5-Chloropyrazine-2-Carboxamides ()

  • Structure : Pyrazine-2-carboxamides with alkyl/aryl substituents.
  • Activity: Antimycobacterial (MIC = 1–32 µg/mL against M. tuberculosis).

GSK2830371 ()

  • Structure : Contains a pyridine-chloromethyl group and cyclopentyl side chain.
  • Properties : Molecular weight 461.02 g/mol; CAS 1404456-53-4. The bulky substituents may limit bioavailability compared to the more compact target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
Target Compound C${14}$H${11}$ClN$3$OS$2$ 360.89 5-Cl-thiophene, 3-thiophen-2-yl Not reported Not reported
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide C$9$H$6$BrN$_3$OS 285.1 5-Br-thiophene 224–226 Intermediate for Suzuki coupling
Rivaroxaban C${19}$H${18}$ClN$3$O$5$S 435.88 Oxazolidinone, morpholine Not reported Factor Xa inhibitor
5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide C${15}$H${10}$ClN$_3$OS 316.8 3-Cl-phenyl 187–189 Not reported

Key Findings and Insights

Structural Flexibility : The pyrazine-thiophene scaffold allows modular derivatization via Suzuki cross-coupling, enabling optimization of electronic and steric properties .

Chlorine vs. Bromine : Chlorine’s lower electronegativity compared to bromine may reduce reactivity in cross-coupling but improve metabolic stability .

Pharmacological Potential: While rivaroxaban’s clinical success highlights the therapeutic value of thiophene-carboxamides, the target compound’s lack of chiral centers and complex substituents may limit its target specificity compared to FDA-approved analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.